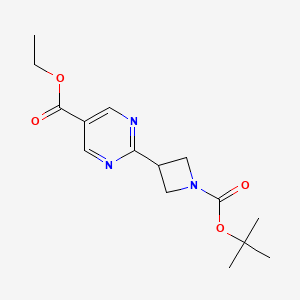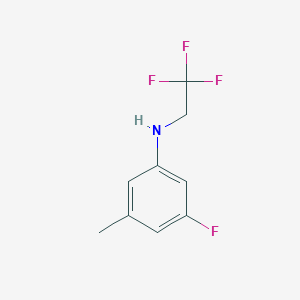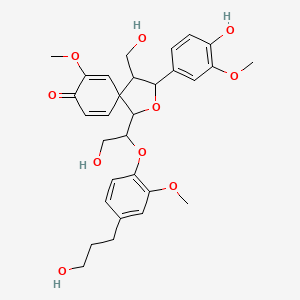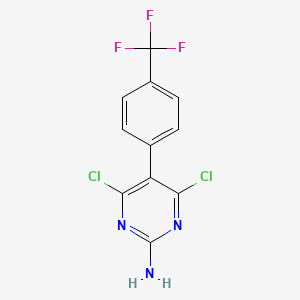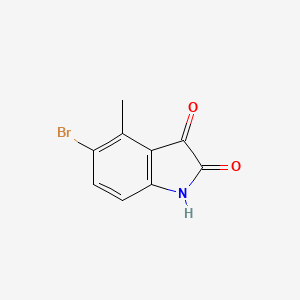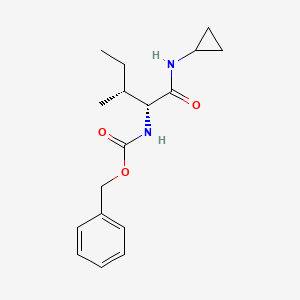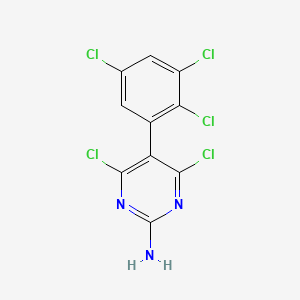
4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a pyrimidine ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with 2,3,5-trichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common. This helps in scaling up the production while maintaining the purity of the final product.
化学反应分析
Types of Reactions
4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.
科学研究应用
4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of multiple chlorine atoms and the pyrimidine ring structure allows it to form strong interactions with biological targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-2-(propylthio)pyrimidine-5-amine
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-amine
- 2,4,6-Trichloropyrimidine
Uniqueness
4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine is unique due to the presence of the 2,3,5-trichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals that require this unique structural motif.
属性
分子式 |
C10H4Cl5N3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
4,6-dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H4Cl5N3/c11-3-1-4(7(13)5(12)2-3)6-8(14)17-10(16)18-9(6)15/h1-2H,(H2,16,17,18) |
InChI 键 |
NPWNYNMXAXIHAS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C2=C(N=C(N=C2Cl)N)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



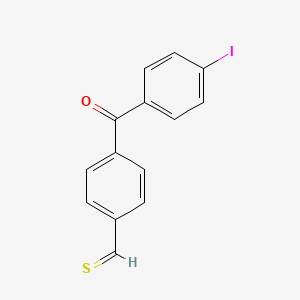

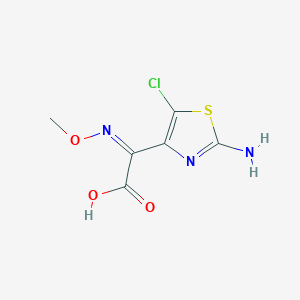
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
